molecular formula C13H9Cl2N3O B14115741 (E)-2,5-dichloro-N'-(pyridin-3-ylmethylene)benzohydrazide

(E)-2,5-dichloro-N'-(pyridin-3-ylmethylene)benzohydrazide

Katalognummer: B14115741
Molekulargewicht: 294.13 g/mol
InChI-Schlüssel: OJARACVJFGUERP-IUXPMGMMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide typically involves the condensation reaction between 2,5-dichlorobenzohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-dichlorobenzohydrazide: A precursor in the synthesis of (E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide.

    Pyridine-3-carbaldehyde: Another precursor used in the synthesis.

    Other hydrazones: Compounds with similar structures and functional groups.

Uniqueness

(E)-2,5-dichloro-N’-(pyridin-3-ylmethylene)benzohydrazide is unique due to the presence of both the dichlorobenzene and pyridine moieties, which may confer specific chemical and biological properties not found in other hydrazones.

Eigenschaften

Molekularformel

C13H9Cl2N3O

Molekulargewicht

294.13 g/mol

IUPAC-Name

2,5-dichloro-N-[(Z)-pyridin-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H9Cl2N3O/c14-10-3-4-12(15)11(6-10)13(19)18-17-8-9-2-1-5-16-7-9/h1-8H,(H,18,19)/b17-8-

InChI-Schlüssel

OJARACVJFGUERP-IUXPMGMMSA-N

Isomerische SMILES

C1=CC(=CN=C1)/C=N\NC(=O)C2=C(C=CC(=C2)Cl)Cl

Kanonische SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.